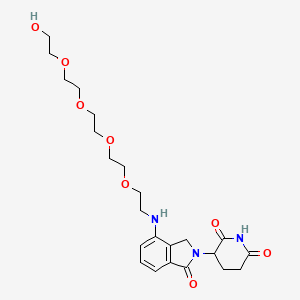
Lenalidomide-PEG5-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-PEG5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-OH typically involves the conjugation of lenalidomide with a PEG chain. One common method involves the activation of the hydroxyl group on the PEG chain, followed by its reaction with lenalidomide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between lenalidomide and PEG .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .
化学反应分析
Types of Reactions
Lenalidomide-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.
Substitution: Substitution reactions can occur at the functional groups on the lenalidomide or PEG moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Lenalidomide-PEG5-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and drug delivery systems.
Medicine: Investigated for its potential in targeted cancer therapies and as an immunomodulatory agent.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
作用机制
Lenalidomide-PEG5-OH exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. The PEG chain enhances the compound’s solubility and stability, improving its pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another derivative of thalidomide with similar applications in cancer therapy.
Lenalidomide: The base compound without the PEG modification, widely used in hematologic malignancies.
Uniqueness
Lenalidomide-PEG5-OH stands out due to its enhanced solubility and bioavailability compared to its parent compound, lenalidomide. The addition of the PEG chain allows for better drug delivery and reduced side effects, making it a promising candidate for further research and development .
属性
分子式 |
C23H33N3O8 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
3-[7-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H33N3O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-6-24-19-3-1-2-17-18(19)16-26(23(17)30)20-4-5-21(28)25-22(20)29/h1-3,20,24,27H,4-16H2,(H,25,28,29) |
InChI 键 |
LESNBDWILZNTLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


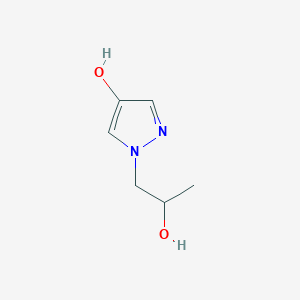
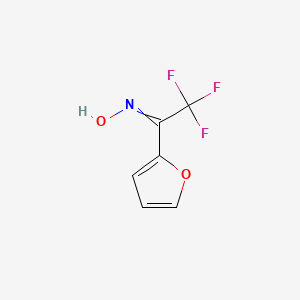
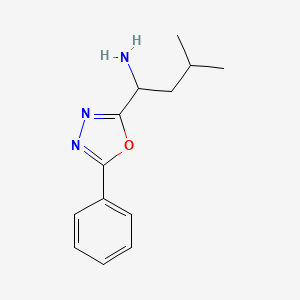
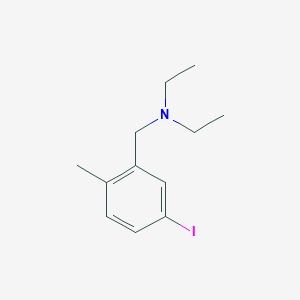


![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)

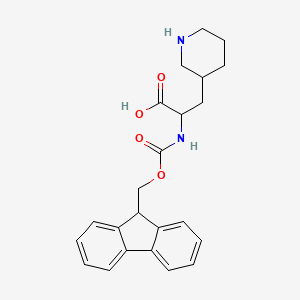
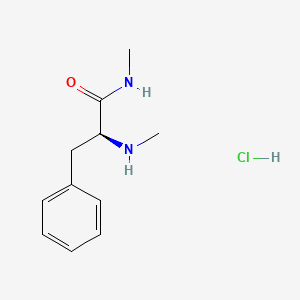
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
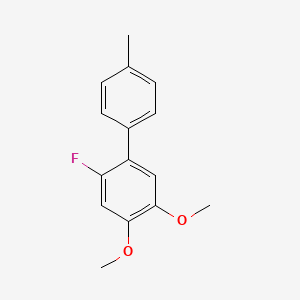

![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
